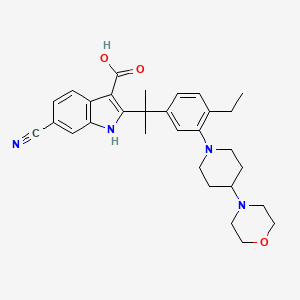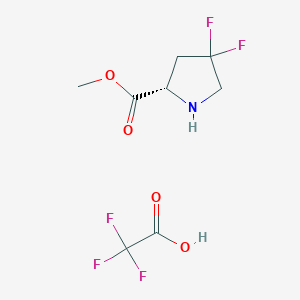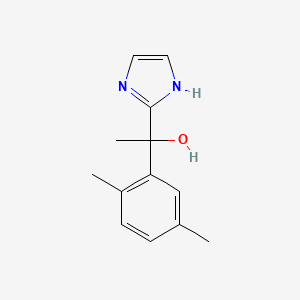![molecular formula C17H24ClNO2 B1530538 [4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1202890-79-6](/img/structure/B1530538.png)
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Overview
Description
“[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester” is a complex organic compound. It contains a cyclohexyl group (a six-membered carbon ring), a phenyl group (a six-membered carbon ring with alternating double bonds, also known as a benzene ring), and a carbamic acid tert-butyl ester group (an ester derived from carbamic acid and tert-butanol).
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, it’s likely that it could be synthesized through a series of reactions involving the formation of the cyclohexyl ring, the attachment of the phenyl group, and the formation of the carbamic acid tert-butyl ester. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecule is likely to have a complex three-dimensional structure due to the presence of the cyclohexyl and phenyl rings. The carbamic acid tert-butyl ester group could add further complexity to the structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The phenyl group could undergo electrophilic aromatic substitution reactions, while the ester group could undergo reactions such as hydrolysis or transesterification.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature due to the presence of the cyclohexyl and phenyl rings. Its solubility in water would likely be low due to its large size and the presence of nonpolar groups.Scientific Research Applications
Hydrophilic Aliphatic Polyesters
The design, synthesis, and ring-opening polymerization of functional cyclic esters, including those with tert-butyl ester groups, are crucial in developing hydrophilic aliphatic polyesters. These materials have wide applications in biodegradable polymers, drug delivery systems, and tissue engineering scaffolds. The study demonstrates the synthesis of cyclic esters containing protected functional groups through the Baeyer−Villiger oxidation and explores the polymerization capabilities of these esters (Trollsås et al., 2000).
Asymmetric Mannich Reaction
The synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through asymmetric Mannich reactions showcases the application of tert-butyl esters in synthesizing chiral amino carbonyl compounds. This process is significant for creating compounds with potential therapeutic applications, highlighting the importance of tert-butyl esters in medicinal chemistry (Yang, Pan, & List, 2009).
Spirocyclic Indoline Lactone Synthesis
The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to spirocyclic indoline lactones illustrates the role of tert-butyl esters in synthesizing complex organic molecules. Such compounds have potential applications in pharmaceuticals and materials science (Hodges, Wang, & Riley, 2004).
Synthesis of Mesomorphic Terphenyl Derivatives
The influence of functional fragments, including tert-butyl esters, on the mesomorphic properties of terphenyl derivatives is explored in the synthesis of new liquid crystal materials. These studies contribute to the development of advanced materials for display technologies and optical applications (Bezborodov et al., 2021).
Safety And Hazards
As with any chemical compound, handling “[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties.
Future Directions
The potential uses and future directions for this compound would depend on its properties and the results of further research. It could potentially be used in a variety of applications, from pharmaceuticals to materials science.
Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always follow safety guidelines when handling chemical compounds. If you have more specific questions about this compound, feel free to ask!
properties
IUPAC Name |
tert-butyl N-[4-(4-chlorophenyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACZJQTWOCLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

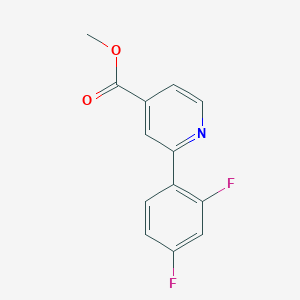
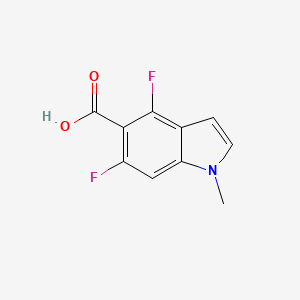
![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)
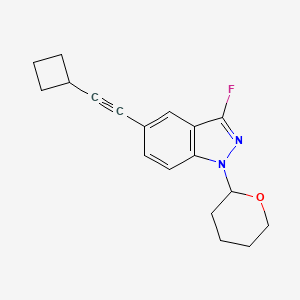
![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)
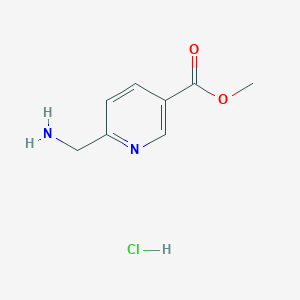
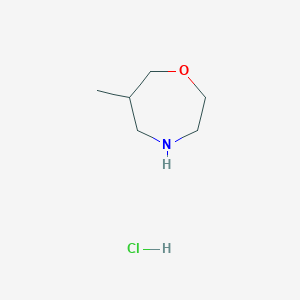
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1530472.png)
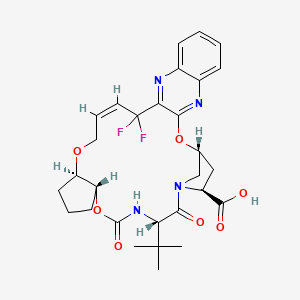
![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)
